molecular formula C11H14O B118607 2-Cyclopentylphenol CAS No. 1518-84-9

2-Cyclopentylphenol

Cat. No. B118607
CAS RN: 1518-84-9
M. Wt: 162.23 g/mol
InChI Key: JHEKSKQMOBLXQS-UHFFFAOYSA-N
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Description

2-Cyclopentylphenol is a chemical compound that can be synthesized through the regioselective alkylation of phenol with cyclopentanol. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, such as the antihypertensive drug (S)-penbutolol . The compound's structure includes a phenolic moiety and a cyclopentyl group, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-cyclopentylphenol has been achieved using Montmorillonite K10 clay as a catalyst for the alkylation of phenol with cyclopentanol . This method provides a regioselective approach to the compound, which is crucial for its subsequent applications in drug synthesis. Additionally, 2-cycloalkyl-4-chlorophenols, which are structurally related to 2-cyclopentylphenol, have been synthesized using perchloric acid as a catalyst, indicating the versatility of phenolic compounds in undergoing alkylation reactions .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-cyclopentylphenol, they do provide insights into the structures of related compounds. For instance, the crystal structure of a complex cyclopentene derivative has been characterized, revealing specific dihedral angles between phenyl groups and a central five-membered ring . This information can be extrapolated to understand the spatial arrangement in 2-cyclopentylphenol, which likely features a similar orientation between the phenol and cyclopentyl groups.

Chemical Reactions Analysis

The chemical reactivity of phenolic compounds is highlighted in several studies. For example, the intramolecular cyclization of 2-allylphenols with palladium salts leads to the formation of benzofurans . Although this reaction does not directly involve 2-cyclopentylphenol, it demonstrates the potential for phenolic compounds to undergo cyclization reactions. Additionally, the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides and the cyclization of 1-(2-ethynylphenyl)-3,3-dialkyltriazenes further illustrate the diverse reactivity of phenolic derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyclopentylphenol can be inferred from the properties of similar compounds. For instance, the photophysical properties of benzo[b]phosphole oxides, which are related to phenolic compounds, show intense blue-green fluorescence . The formation of cyclopentadienic acid from the irradiation of 2-chlorophenol in aqueous solution suggests that phenolic compounds can undergo significant transformations under specific conditions, which may affect their physical properties. Moreover, the synthesis of enantiomerically enriched cyclopenta[b]benzofurans from 2,4-dimethylphenol indicates that phenolic compounds can be used to obtain optically active products with high enantiomeric excess .

Scientific Research Applications

Synthesis of Cyclopenta[c]chromenes

2-Cyclopentylphenol has been utilized in the synthesis of cyclopenta[c]chromenes, a class of organic compounds. A study by Wang, Luo, Zhu, and Wu (2012) explored a palladium-catalyzed tandem reaction of 2-alkynylphenol with 2-alkynylvinyl bromide, which efficiently produces cyclopenta[c]chromenes. This process involves forming three bonds and is centered around a double insertion of triple bonds (Wang, Luo, Zhu, & Wu, 2012).

Genotoxic Effects

The cytogenetic and genotoxic effects of related compounds like 2-chlorophenol have been studied. Küçük and Liman (2018) investigated the genotoxic effects of 2-chlorophenol on root meristem cells of Allium cepa, highlighting the compound's impact on mitotic index, chromosomal abnormalities, and DNA damage (Küçük & Liman, 2018).

Antifungal and Antibacterial Properties

2-Allylphenol, a compound structurally similar to 2-cyclopentylphenol, has shown potential in antifungal and antibacterial applications. Qu et al. (2017) synthesized derivatives of 2-allylphenol and found them effective against several plant pathogens, indicating potential for agricultural applications (Qu, Gao, Li, Hao, & Ji, 2017).

Antioxidant Properties

2-AP, a synthetic phenylpropanoid related to 2-cyclopentylphenol, has been studied for its antioxidant properties. Neto et al. (2019) investigated 2-AP's ability to sequester superoxide radicals and found significant antioxidant activity, suggesting potential therapeutic applications (Neto et al., 2019).

Propofol Derivatives

Studies on derivatives of propofol, such as 2,6-diisopropylphenol, have been conducted to understand their anesthetic properties and potential improvements. Feng, Kaye, Kaye, Belani, and Urman (2017) explored novel propofol derivatives, aiming to overcome limitations in existing formulations (Feng, Kaye, Kaye, Belani, & Urman, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-cyclopentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKSKQMOBLXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164875
Record name 2-Cyclopentylphenol
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Cyclopentylphenol

CAS RN

1518-84-9
Record name 2-Cyclopentylphenol
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Record name 2-Cyclopentylphenol
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Record name 1518-84-9
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Record name 2-Cyclopentylphenol
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Record name 2-cyclopentylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
TM Atkins, DG Towles, RH Bishara - Journal of Liquid …, 1983 - Taylor & Francis
… One-tenth, one-fifth and one percent solutions of the 3and 4-isomers spiked in the 2-cyclopentylphenol standard at a concentration of 10 mg/ml were prepared. The 2-cyclopentylphenol …
Number of citations: 2 www.tandfonline.com
P Phukan, A Sudalai - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
… , 2-cyclopentylphenol itself. The general method for the preparation of 2-cyclopentylphenol … more convenient route for the synthesis of 2-cyclopentylphenol, which in turn can be utilized …
Number of citations: 15 pubs.rsc.org
CE Park, MK Rayman, R Szabo… - Canadian Journal of …, 1976 - cdnsciencepub.com
… coli which hydrolyzes the phenolic derivative of P-galactoside to galactose and an aglycone moiety (4-chloro-2-cyclopentylphenol) which is toxic to E. coli but is tolerated by Shigc~lla. …
Number of citations: 11 cdnsciencepub.com
CE Park, ZK Stankiewicz, MA Johnston… - Canadian Journal of …, 1972 - cdnsciencepub.com
… The release of the aglycone, 4-chloro-2-cyclopentylphenol (CPP), into the medium by E. coli was responsible for the inhibition of the Slrigelln. At a level of 1 X 10-4 M, CPP exerted a …
Number of citations: 3 cdnsciencepub.com
DM Fieldgate, D Woodcock - Pesticide Science, 1974 - Wiley Online Library
… 6-Bromo-2-cyclopentylphenol was obtained as a colourless oil (2.0 g). (Found: C, 54.45; H, … Cyano-2-cyclopentylphenol This was obtained from 6-bromo-2-cyclopentylphenol as already …
Number of citations: 1 onlinelibrary.wiley.com
LC Bondi - 2019 - scholarworks.smith.edu
… by 2-propyl, 6-methylphenol, 2-sec-butyl, 6-methyl-phenol, and 2-allyl, 6-methylphenol compared to 2-ethyl, 6-methylphenol, 2-tert-butyl, 6-methylphenol, and 2-cyclopentylphenol …
Number of citations: 0 scholarworks.smith.edu
RE Falloon, AP Mulcock - New Zealand Journal of Experimental …, 1975 - Taylor & Francis
… These were: a mixture of alkyl-, tolyl-, and methyl-trimethylamrnonium chlorides; lauryldimethylbenzylammonium chloride; 4-chloro-2-cyclopentylphenol; 2,2'-dihydroxy-3,5,6,3',5',6'-hexa…
Number of citations: 2 www.tandfonline.com
SH Troøyen, L Bocquin, AL Tennfjord, K Klungseth… - Catalysts, 2022 - mdpi.com
… The authors also report an efficient synthesis of the starting material 2-cyclopentylphenol, which today is available from Merck, but is quite expensive. [12]. Klunder et al. reported in 1989…
Number of citations: 2 www.mdpi.com
RE Falloon - 1972 - researcharchive.lincoln.ac.nz
In this study of bacteriostatic agents used in sheep dips, the results of earlier relevant work were first reviewed. The literature relating to the microbiology of fleece wool, the chemicals …
Number of citations: 0 researcharchive.lincoln.ac.nz
VI Isagulyants, TA Lyubova - Chemistry and Technology of Fuels and Oils, 1970 - Springer
… Isomers I (2-cyclopentylphenol) and II (4-cyclopentylphenol) were isolated from the reaction products by means of liquid adsorption chromatography in a column with A12Oa, since …
Number of citations: 2 link.springer.com

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